molecular formula C27H26FN3O2S B2931218 3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline CAS No. 866844-35-1

3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline

Numéro de catalogue B2931218
Numéro CAS: 866844-35-1
Poids moléculaire: 475.58
Clé InChI: QQNJYMJDBMZSAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinolone family of antibiotics, which are known for their broad-spectrum activity against a variety of bacterial pathogens. However, the focus of

Applications De Recherche Scientifique

Serotonin Receptor Antagonism and Memory Enhancement

The compound's structure, closely related to that of various serotonin receptor antagonists, suggests potential applications in cognitive disorders. Research indicates that selective antagonists of serotonin receptors, such as the 5-HT(6) receptor, may have roles in treating learning and memory disorders. Early selective antagonists, identified for their high affinity and improved central nervous system penetration, demonstrated potential in enhancing cognition and memory retention in preclinical models. Such findings underscore the compound's prospective utility in memory enhancement and cognitive disorder treatments (Russell & Dias, 2002).

Antimicrobial Applications

Another application lies in its structural similarity to benzoxazinoids, which have demonstrated antimicrobial activities. The benzoxazinone backbone, to which the compound is structurally related, has been identified as a potential scaffold for designing new antimicrobial agents. Synthetic derivatives of this backbone have shown potent activity against various pathogenic fungi and bacteria, suggesting that modifications to this compound could lead to effective antimicrobial therapies (de Bruijn, Gruppen, & Vincken, 2018).

Chemokine Receptor Antagonism in Allergic Diseases

The compound's structural features also imply potential in the treatment of allergic diseases through chemokine receptor antagonism. Specifically, small molecule antagonists targeting CCR3 receptors, to which this compound is related, have been explored for their efficacy in treating asthma, atopic dermatitis, and allergic rhinitis. Such antagonists have demonstrated the ability to effectively inhibit eosinophil chemotaxis and intracellular calcium mobilization induced by CCR3 agonist ligands, highlighting a promising therapeutic strategy for allergic diseases (Willems & IJzerman, 2009).

Antitubercular Activity

Compounds bearing the piperazine scaffold have been extensively studied for their pharmacological activities, including antitubercular effects. Piperazine derivatives have shown potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This suggests the compound could be a candidate for antitubercular drug development, leveraging its piperazine core for therapeutic effect (Girase et al., 2020).

Propriétés

IUPAC Name

3-(benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2S/c1-19-8-9-20(2)25(16-19)30-12-14-31(15-13-30)27-23-17-21(28)10-11-24(23)29-18-26(27)34(32,33)22-6-4-3-5-7-22/h3-11,16-18H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNJYMJDBMZSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.